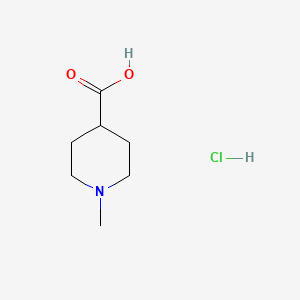

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Description

Properties

IUPAC Name |

1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUDEWJJEMHIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40991544 | |

| Record name | 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-80-3, 71235-92-2 | |

| Record name | 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71985-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71235-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methylpiperidine-4-carboxylic acid hydrochloride chemical properties

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of isonipecotic acid, its structural framework, featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety, makes it a versatile building block for more complex molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the core chemical properties, established synthesis protocols, spectroscopic characteristics, and key applications of this compound. The insights herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Physicochemical Properties

This compound presents as a white crystalline powder.[2] Its salt form contributes to a relatively high melting point and solubility in polar solvents like water.[1] These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [3][4][5] |

| Molecular Weight | 179.64 g/mol | [3][4][5] |

| CAS Number | 71985-80-3 | [3][5][6] |

| Appearance | White, crystalline powder or crystals | [2] |

| Melting Point | 226-228°C (decomposes) | [6] |

| Solubility | Soluble in water | [1] |

| InChI Key | NLUDEWJJEMHIIL-UHFFFAOYSA-N | [4] |

| SMILES | Cl.CN1CCC(CC1)C(O)=O | [4] |

Synthesis and Purification

The most common and well-documented synthesis of this compound involves the reductive methylation of isonipecotic acid (piperidine-4-carboxylic acid). This process, known as the Eschweiler-Clarke reaction, utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is adapted from established industrial synthesis methods.[3][6]

Step 1: Reaction Setup

-

Charge a suitable reaction vessel with isonipecotic acid, 10% palladium on activated carbon (catalyst), and purified water.

Step 2: Reductive Methylation

-

Heat the mixture to a temperature of 90-100°C.

-

Carefully add formic acid and formaldehyde to the heated mixture. This initiates the N-methylation of the piperidine ring. The reaction is typically monitored until completion.

Step 3: Workup and Filtration

-

Cool the resulting mixture to ambient temperature (20-30°C).

-

Filter the reaction mixture to remove the palladium catalyst.

-

Wash the filter cake with purified water and combine the filtrates.

Step 4: Salt Formation and Crystallization

-

Concentrate the combined filtrates by distillation.

-

Adjust the temperature to 65-75°C and add concentrated hydrochloric acid to form the hydrochloride salt.

-

Add acetonitrile at a temperature ≥70°C to induce crystallization.

-

Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete precipitation.

Step 5: Isolation and Drying

-

Filter the crystalline product.

-

Wash the filter cake with acetonitrile to remove residual impurities.

-

Dry the product under vacuum at up to 50°C to yield this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (CH₃) around 2.8-3.0 ppm. The piperidine ring protons would appear as a series of multiplets in the 1.8-3.5 ppm range. The acidic proton of the carboxylic acid may be broad or exchange with the solvent (e.g., D₂O).

-

¹³C NMR: The carbon NMR would display a signal for the N-methyl carbon around 45 ppm. The piperidine ring carbons would resonate between 25-55 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected in the 175-180 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a very broad absorption band in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion of the free base (C₇H₁₃NO₂) at m/z 143.19. The hydrochloride salt itself would not be observed directly.

Chemical Reactivity and Applications

The significance of this compound lies in its utility as a versatile synthetic intermediate.[1] Its bifunctional nature—containing both a tertiary amine and a carboxylic acid—allows for a wide range of chemical transformations.

-

Pharmaceutical Development: It is a key building block in the synthesis of complex heterocyclic structures, particularly for developing drugs targeting the central nervous system (CNS).[1] Its piperidine core is a common scaffold in many neuroactive pharmaceuticals. It has been investigated for its potential role in modulating neurotransmitter systems implicated in disorders like Parkinson's and Alzheimer's disease.[1]

-

Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling further molecular elaboration. The tertiary amine can act as a base or be involved in quaternization reactions.

-

Biochemical Research: The compound and its derivatives are used in proteomics and other biological studies to explore protein interactions and functions.[1] Some studies have also explored its potential antimicrobial properties.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [5][8][9] |

| Eye Irritation | H319: Causes serious eye irritation | [5][8][9] |

| Eye Damage | H318: Causes serious eye damage | [10] |

| Respiratory Irritation | H335: May cause respiratory irritation | [5][8][9] |

| Acute Oral Toxicity | H302: Harmful if swallowed | [4][5][10] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The material may be moisture-sensitive; storage under an inert atmosphere is recommended.[8]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician.[8]

-

Conclusion

This compound is a foundational reagent in modern synthetic chemistry. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity profile make it an invaluable asset for researchers in academia and industry. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in the development of novel pharmaceuticals and other complex chemical entities.

References

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2008, October 28). MSDS of 1-Methyl-piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

- 1. Buy this compound | 71985-80-3 [smolecule.com]

- 2. This compound, 96% [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 71985-80-3 [chemicalbook.com]

- 7. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound, 96% 5 g | Request for Quote [thermofisher.com]

- 10. capotchem.com [capotchem.com]

- 11. biosynth.com [biosynth.com]

1-methylpiperidine-4-carboxylic acid hydrochloride CAS number

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 71985-80-3)

Introduction

This compound, identified by the CAS Number 71985-80-3, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of piperidine, a saturated heterocycle that is a ubiquitous scaffold in a multitude of pharmaceuticals and biologically active compounds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, validated synthesis and purification protocols, analytical characterization, applications, and critical safety protocols, offering field-proven insights from a senior application scientist's perspective. The narrative emphasizes not just the "how" but the "why," grounding experimental choices in sound scientific principles to ensure robust and reproducible outcomes.

Part 1: Physicochemical and Structural Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a white crystalline powder whose molecular structure dictates its reactivity and physical behavior.[4][5]

The molecule's ionic character, imparted by the hydrochloride salt of the tertiary amine, is a dominant feature.[4] This salt formation significantly enhances its water solubility compared to its free base form, a critical attribute for its use in various aqueous reaction conditions and for biological screening.[4][6] The presence of both a hydrogen bond donor (the carboxylic acid proton) and acceptors (the carbonyl oxygen and the chloride ion) contributes to a high melting point, which is accompanied by decomposition—a common characteristic for amino acid hydrochloride salts.[4]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 71985-80-3 | [1][2][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][7][8] |

| Molecular Weight | ~179.64 g/mol | [7][9][10] |

| Appearance | White crystalline powder or solid | [4][5] |

| Melting Point | 225-228°C (with decomposition) | [4] |

| Solubility | Soluble in water | [4][6] |

| SMILES | CN1CCC(CC1)C(=O)O.Cl | [9][10] |

| InChIKey | NLUDEWJJEMHIIL-UHFFFAOYSA-N | [9][10] |

Part 2: Synthesis and Purification

A reliable and scalable synthesis is paramount for the application of any chemical building block. The most prevalent and industrially relevant synthesis of this compound is achieved via reductive N-methylation of isonipecotic acid.[1][7]

Synthetic Rationale: The Eschweiler–Clarke Reaction

The core of this synthesis is the Eschweiler–Clarke reaction, a classic method for the methylation of primary or secondary amines.[7] This reaction utilizes a mixture of formic acid and formaldehyde. The mechanism proceeds via the formation of an iminium ion from the reaction of isonipecotic acid with formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to yield the N-methylated product. This one-pot procedure is highly efficient and avoids the use of more hazardous alkylating agents like methyl iodide. The use of a palladium on charcoal catalyst can facilitate the reaction, ensuring high conversion.[7] The final step involves the introduction of hydrochloric acid to precipitate the desired hydrochloride salt, which not only provides the final product form but also serves as an effective purification step, as the salt is often less soluble in organic solvents than the starting materials or byproducts.[1][7]

Detailed Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is adapted from established industrial methods.[1][7]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge isonipecotic acid (1.0 eq), 10% Palladium on charcoal (50% wet paste, 0.05 wt eq), and purified water (approx. 4 volumes).

-

Heating: Heat the stirred slurry to 90-95°C.

-

Methylation: At temperature, cautiously add formic acid (approx. 1.2 vol) followed by formaldehyde (37% solution in water). Maintain the temperature at 90-100°C. The reaction is exothermic and gas evolution (CO₂) will be observed.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the consumption of isonipecotic acid is complete.

-

Catalyst Removal: Cool the reaction mixture to 20-30°C. Filter the mixture through a pad of celite or a suitable filter (e.g., GF/F paper) to remove the palladium catalyst. Wash the filter cake with purified water.[7]

-

Solvent Exchange and Salt Formation: Combine the filtrates and concentrate under atmospheric pressure to approximately 2 volumes. Adjust the temperature to 65-75°C and slowly add concentrated hydrochloric acid.[7]

-

Crystallization: Charge acetonitrile to the hot solution (≥70°C). The product will begin to crystallize. Concentrate the slurry at atmospheric pressure to remove water as an azeotrope with acetonitrile, adding more acetonitrile as needed to maintain a stirrable slurry (final volume approx. 3 volumes).[1][7]

-

Purity Check: Check the water content of the supernatant by Karl Fischer (KF) analysis to ensure it is low (e.g., ≤0.2% w/w), which is critical for efficient precipitation.[7]

-

Isolation and Drying: Cool the slurry to 20-25°C and stir for 1-2 hours to complete crystallization. Filter the product, wash the cake with fresh acetonitrile, and dry under vacuum at ≤50°C until a constant weight is achieved.[1][7]

Synthesis and Purification Workflow

Sources

- 1. This compound | 71985-80-3 [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Buy this compound | 71985-80-3 [smolecule.com]

- 5. This compound, 96% [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 1-Methylpiperidine-4-carboxylic acid Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS RN: 71985-80-3), a pivotal building block in modern medicinal chemistry and pharmaceutical development. The document details the compound's core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. We present a validated experimental protocol for its synthesis via Eschweiler-Clarke methylation of isonipecotic acid, alongside a discussion of the underlying reaction mechanism. Furthermore, this guide explores the compound's significant applications as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that interact with biological targets. This compound is a derivative that serves as a crucial and versatile starting material in the synthesis of more complex molecules.[2]

The presence of a carboxylic acid function at the 4-position and a methyl group on the nitrogen atom provides two distinct points for chemical modification. This guide serves as a detailed technical resource, consolidating essential information on its molecular structure, synthesis, characterization, and applications to support researchers in leveraging this compound for drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's properties is the foundation of reproducible science. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | N-methylisonipecotic acid hydrochloride | [4] |

| CAS Number | 71985-80-3 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5][6] |

| Molecular Weight | 179.64 g/mol | [3][5] |

| Appearance | White crystalline powder or solid | [6] |

| Melting Point | 226-228°C (decomposes) | [7] |

| Structure (SMILES) | CN1CCC(CC1)C(=O)O.Cl | [3] |

| InChI Key | NLUDEWJJEMHIIL-UHFFFAOYSA-N | [5] |

Molecular Structure Elucidation

The compound consists of a central piperidine ring, N-methylated, with a carboxylic acid at the 4-position. As a hydrochloride salt, the tertiary amine is protonated, forming a piperidinium cation with a chloride counterion.

Caption: 2D Structure of this compound.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a D₂O solvent, the acidic proton of the carboxylic acid and the proton on the nitrogen would exchange and not be visible.

-

N-CH₃: A singlet appearing around 2.9-3.0 ppm, integrating to 3H.[8]

-

Piperidine Ring Protons (H2, H6): Protons on the carbons adjacent to the nitrogen will be deshielded, appearing as complex multiplets around 3.2-3.5 ppm (axial and equatorial protons).[8]

-

Piperidine Ring Protons (H3, H5): Protons on the carbons beta to the nitrogen will appear as multiplets further upfield, likely in the 1.9-2.2 ppm range.[8]

-

Piperidine Ring Proton (H4): The single proton on the carbon bearing the carboxylic acid will be a multiplet (likely a triplet of triplets) around 2.6 ppm.[8]

-

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

-

C=O: The carboxylic acid carbonyl carbon is the most deshielded, expected in the 175-180 ppm range.

-

Piperidine Ring Carbons (C2, C6): Carbons adjacent to the nitrogen are expected around 50-55 ppm.

-

N-CH₃: The N-methyl carbon signal should appear around 40-45 ppm.

-

Piperidine Ring Carbons (C3, C5): These carbons are expected in the 25-30 ppm range.

-

Piperidine Ring Carbon (C4): The carbon bearing the carboxyl group should appear around 40-45 ppm.

-

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

N-H Stretch: A broad band centered around 2400-2700 cm⁻¹ is expected for the R₃N⁺-H stretch of the piperidinium salt.

-

C-H Stretch: Aliphatic C-H stretching absorptions will be present just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carboxylic acid carbonyl group.[9][10]

3.1.3. Mass Spectrometry (MS)

Using electrospray ionization (ESI), the expected parent ion would be the free base (deprotonated hydrochloride).

-

[M+H]⁺: The mass of the free base (C₇H₁₃NO₂) is 143.09 Da.[4] The expected peak in positive ion mode would be at m/z 144.10.[11]

-

Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 96% [cymitquimica.com]

- 7. This compound | 71985-80-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 11. PubChemLite - 1-methylpiperidine-4-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride from Isonipecotic Acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in pharmaceutical research. The synthesis begins with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid). The core of this synthesis is the highly efficient N-methylation of the piperidine nitrogen via the Eschweiler-Clarke reaction, followed by conversion to the stable hydrochloride salt. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, characterization data, and a discussion of the scientific principles that ensure a high-yield, reliable, and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

1-Methylpiperidine-4-carboxylic acid and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and modification of the nitrogen atom is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis route detailed herein employs the Eschweiler-Clarke reaction, a classic and robust method for the methylation of primary and secondary amines.[1] This reaction is particularly advantageous as it uses inexpensive and readily available reagents—formaldehyde and formic acid—and proceeds with high selectivity.[2] A key feature of the Eschweiler-Clarke reaction is that it inherently avoids over-methylation to form quaternary ammonium salts, halting the reaction at the tertiary amine stage.[3][4] The reaction is a one-pot reductive amination where formaldehyde provides the methyl group and formic acid serves as the reducing agent.[1] The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and improves its handling characteristics, converting the zwitterionic intermediate into a crystalline, water-soluble solid.[5]

Reaction Mechanism: The Eschweiler-Clarke Methylation

The reaction proceeds through a well-understood, two-stage mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

-

Iminium Ion Formation: The secondary amine of isonipecotic acid performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration under the acidic conditions provided by formic acid to generate a highly electrophilic N-methyleniminium ion intermediate.[2][4]

-

Reductive Hydride Transfer: Formic acid then acts as a hydride donor. The formate anion transfers a hydride ion to the iminium ion, reducing it to the tertiary amine, 1-methylpiperidine-4-carboxylic acid. This step is irreversible due to the concurrent release of carbon dioxide gas.[3][2]

The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary salt.[3]

Caption: Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Amount Used | Notes |

| Isonipecotic Acid | 129.16 | 0.10 | 1.0 | 12.92 g | Starting material |

| Formaldehyde (37% aq. solution) | 30.03 | 0.25 | 2.5 | 20.3 mL | Methyl source, used in excess |

| Formic Acid (98-100%) | 46.03 | 0.25 | 2.5 | 9.4 mL | Reducing agent & catalyst |

| Concentrated HCl (37%) | 36.46 | - | - | ~10 mL (or to pH 1-2) | For salt formation |

| Acetonitrile | 41.05 | - | - | ~150 mL | For precipitation and washing |

| Deionized Water | 18.02 | - | - | As needed | Reaction and workup solvent |

Synthesis Workflow

Caption: Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (12.92 g, 0.10 mol) and deionized water (25 mL). Stir to form a suspension.

-

Reagent Addition: To the stirred suspension, carefully add formic acid (9.4 mL, 0.25 mol) followed by formaldehyde solution (20.3 mL, 0.25 mol). The order of addition is important for controlling the initial reaction.

-

Heating and Reaction: Heat the reaction mixture to 90-95 °C using an oil bath.[6] Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. Vigorous gas evolution (CO2) will be observed.

-

Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature (20-25 °C).[6] Concentrate the clear solution under reduced pressure using a rotary evaporator to remove most of the water and excess formic acid. The volume should be reduced to approximately 25-30 mL.[6]

-

Hydrochloride Salt Formation: Adjust the temperature of the concentrated solution to 65-75 °C.[6] Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 1 and 2.

-

Crystallization and Precipitation: While maintaining the temperature above 70 °C, add acetonitrile (~100 mL) to the solution.[6] This acts as an anti-solvent, causing the product to precipitate. The solution will become cloudy.

-

Isolation and Purification: Cool the mixture slowly to room temperature, then place it in an ice bath (0-5 °C) for 1-2 hours to maximize crystallization. Collect the white crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold acetonitrile (2 x 25 mL) to remove any remaining impurities.[6] Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization

The final product, this compound, should be a white crystalline powder.[7]

-

Molecular Formula: C₇H₁₄ClNO₂[8]

-

Molecular Weight: 179.64 g/mol [8]

-

Expected Yield: 85-95%

-

Melting Point: Literature values vary, but a range of 190-192 °C is expected for similar compounds.[9]

-

Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the presence of the N-methyl group and the correct molecular ion peak.

Trustworthiness and Self-Validation

The integrity of this protocol relies on several key factors that ensure a self-validating system:

-

Irreversible Reaction: The evolution of CO₂ gas drives the reaction to completion, making the core methylation step irreversible and high-yielding.[3]

-

Selective Chemistry: The Eschweiler-Clarke conditions are specific for methylation and do not typically produce side products, simplifying the purification process. The inability to form a quaternary salt is a key advantage.[4]

-

Crystalline Product: The conversion to a hydrochloride salt not only improves stability but also facilitates purification. The formation of a crystalline solid from a solution containing impurities allows for isolation of a high-purity product simply by filtration and washing.[5]

Conclusion

This guide outlines a reliable and efficient synthesis of this compound from isonipecotic acid. By leveraging the robust and selective Eschweiler-Clarke reaction, this protocol provides a high-yield pathway to a valuable pharmaceutical intermediate. The detailed mechanistic explanation and step-by-step procedure are designed to provide researchers with the necessary information to successfully replicate and, if necessary, scale this synthesis with confidence.

References

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl piperidine-4-carboxylate hydrochloride (1a). Retrieved from [Link]

-

Ananda, K., & Gundu, R. B. (2005). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Retrieved from [Link]

- Google Patents. (n.d.). US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Li, J., & Li, B. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5557. MDPI AG. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound, 96% [cymitquimica.com]

- 8. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Significance of 1-methylpiperidine-4-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the biological significance of 1-methylpiperidine-4-carboxylic acid hydrochloride. While primarily recognized as a versatile building block in medicinal chemistry, this compound's structural motifs suggest inherent biological relevance, particularly in the modulation of central nervous system targets. This document will delve into its established role as a synthetic precursor for potent monoamine reuptake inhibitors and explore its potential as a standalone bioactive molecule. Detailed synthetic protocols, analysis of its physicochemical properties, and evidence-based discussions on its neurological and antimicrobial activities are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's multifaceted significance.

Introduction: The Pivotal Role of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] this compound, as a substituted piperidine, embodies the key characteristics that make this scaffold a cornerstone of modern drug discovery. Its three-dimensional structure and limited number of rotatable bonds allow for precise spatial orientation of functional groups, facilitating specific interactions with protein binding pockets.[1] This guide will elucidate the specific contributions of the N-methyl and 4-carboxylic acid moieties to the biological potential of this molecule.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both chemical synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | [2] |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid;hydrochloride | [2] |

| CAS Number | 71985-80-3 | [2] |

| Melting Point | 225-228°C (with decomposition) | [3] |

| Solubility | Soluble in water | [3] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for its use in biological systems and for certain synthetic applications.[3]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in research and development. A common and efficient method involves the reductive amination of isonipecotic acid.

Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

Isonipecotic acid

-

Palladium on activated carbon (10%)

-

Purified water

-

Formic acid

-

Formaldehyde

-

Concentrated hydrochloric acid

-

Acetonitrile

Procedure:

-

Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.

-

Heat the mixture to 90-100°C.

-

Charge the vessel with formic acid and formaldehyde. Maintain the temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture to 20-30°C and filter to remove the palladium catalyst.

-

Wash the filter cake with purified water and combine the filtrates.

-

Concentrate the combined filtrates under reduced pressure.

-

Adjust the temperature of the concentrate to 65-75°C and add concentrated hydrochloric acid.

-

Add acetonitrile to the hot solution to induce crystallization.

-

Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization.

-

Filter the solid product, wash with acetonitrile, and dry under vacuum at 50°C.

Expected Yield: ~91%[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Significance in the Central Nervous System (CNS)

The primary biological significance of this compound lies in its role as a scaffold for the development of CNS-active drugs.[3] While direct pharmacological data for the parent compound is limited, extensive research on its derivatives provides compelling evidence for its influence on key neurotransmitter systems.

A Scaffold for Monoamine Reuptake Inhibitors

Derivatives of 1-methylpiperidine-4-carboxylic acid have been extensively investigated as monoamine reuptake inhibitors, which are crucial in the treatment of depression and other mood disorders.[4] These compounds function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.

A U.S. patent describes novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as potent monoamine neurotransmitter re-uptake inhibitors.[4] This highlights the utility of the 1-methylpiperidine-4-carboxylic acid core in generating compounds with this specific pharmacological profile. The N-methyl group can influence the compound's basicity and interaction with the transporter proteins, while the carboxylic acid provides a convenient handle for chemical modification to explore structure-activity relationships.

Potential Influence on Dopaminergic and Serotonergic Pathways

Research suggests that this compound and its analogs may directly influence dopaminergic and serotonergic pathways.[3] While specific receptor binding affinities for the parent compound are not widely published, its structural similarity to known monoamine reuptake inhibitors suggests a potential for interaction with these targets.

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: General mechanism of monoamine reuptake inhibition.

This diagram illustrates how derivatives of 1-methylpiperidine-4-carboxylic acid are believed to function. By blocking the monoamine transporters on the presynaptic neuron, they prevent the reuptake of neurotransmitters from the synaptic cleft, leading to an increased concentration and enhanced signaling at the postsynaptic receptors.

Antimicrobial and Antifungal Potential

Beyond its applications in neuroscience, there is emerging evidence to suggest that this compound and its derivatives may possess antimicrobial and antifungal properties.[3]

Antibacterial Activity

Some studies have indicated that this compound may exhibit activity against various bacterial strains.[3] However, comprehensive data, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of bacteria, are not yet widely available in the peer-reviewed literature. Further investigation is required to quantify this effect and determine the mechanism of action.

Antifungal Activity

Similarly, the potential for antifungal activity has been noted.[3] The piperidine scaffold is present in some known antifungal agents, lending credence to this possibility. As with its antibacterial properties, more rigorous studies are needed to validate and characterize its antifungal efficacy.

Role as a Versatile Synthetic Building Block

The primary and most well-established significance of this compound is its role as a versatile building block in organic synthesis.[3] The presence of two distinct functional groups, a tertiary amine and a carboxylic acid, allows for a wide range of chemical transformations.

Synthetic Utility Workflow

Caption: Synthetic utility of this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific and drug development communities. Its primary value lies in its utility as a synthetic intermediate for the generation of novel therapeutics, particularly those targeting the central nervous system. The strong and repeated evidence of its derivatives acting as potent monoamine reuptake inhibitors underscores the biological importance of this chemical scaffold.

Future research should focus on several key areas:

-

Direct Pharmacological Profiling: A thorough investigation of the parent compound's binding affinities for a panel of CNS receptors and transporters is warranted to determine its intrinsic biological activity.

-

Quantitative Antimicrobial Studies: Systematic evaluation of its antibacterial and antifungal properties, including the determination of MIC values against a wide range of pathogens, would clarify its potential in this therapeutic area.

-

Expansion of Derivative Libraries: The continued use of this compound as a scaffold for generating novel compounds will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

- Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (U.S.

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents [mdpi.com]

- 2. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 71985-80-3 [smolecule.com]

- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

1-methylpiperidine-4-carboxylic acid hydrochloride as a betaine

An In-depth Technical Guide: Evaluating 1-Methylpiperidine-4-carboxylic Acid as a Betaine Analogue

Abstract

This technical guide provides a comprehensive analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride, examining its chemical properties, synthesis, and applications through the lens of its classification as a betaine. While traditionally utilized as a pivotal intermediate in pharmaceutical synthesis, its structural characteristics—a permanently charged quaternary ammonium cation and a carboxylate group—warrant a comparison to the class of compounds known as betaines. This paper delves into the defining structural and functional attributes of betaines, using glycine betaine as a reference, and juxtaposes them with the known profile of 1-methylpiperidine-4-carboxylic acid. We will explore its synthesis, propose robust analytical methodologies for its characterization, and discuss its established role in drug development. The central thesis of this guide is to establish that while 1-methylpiperidine-4-carboxylic acid is structurally a betaine analogue, its primary and currently documented utility lies in synthetic chemistry rather than in the biological functions typically associated with betaines like osmoprotection or methyl donation.

The Chemical and Functional Identity of Betaines

The term "betaine" originates from its discovery in the sugar beet (Beta vulgaris) in the 19th century.[1][2] While initially referring specifically to N,N,N-trimethylglycine, it now defines a class of neutral chemical compounds possessing a positively charged cationic functional group, such as a quaternary ammonium ion, which bears no hydrogen atoms, and a negatively charged functional group, like a carboxylate.[2]

1.1. The Archetypal Betaine: Glycine Betaine

Glycine betaine is the most well-known member of this class. It is an N-trimethylated amino acid, existing as a zwitterion or inner salt.[1][2] This structure is critical to its function.

Caption: Workflow for the synthesis of 1-Methylpiperidine-4-carboxylic Acid HCl.

Step-by-Step Methodology:

-

Reaction Setup: Charge a reaction vessel with isonipecotic acid, 10% palladium on charcoal (50% wet paste), and purified water. 2[3]. Heating: Heat the mixture to 90-95°C with stirring. 3[3]. Reductive Amination: Charge formic acid and formaldehyde to the vessel. These reagents serve as the source for reductive methylation of the piperidine nitrogen. Maintain temperature for several hours until the reaction is complete (monitored by TLC or LC-MS). 4[3]. Catalyst Removal: Cool the reaction mixture to 20-30°C and filter through a suitable medium to remove the palladium catalyst. Wash the filter cake with purified water. 5[4][3]. Concentration: Combine the filtrates and concentrate under atmospheric pressure. 6[4]. Salt Formation: Adjust the temperature to 65-75°C and charge concentrated hydrochloric acid to form the hydrochloride salt. 7[4][3]. Crystallization: Charge acetonitrile to the vessel at ≥70°C to act as an anti-solvent and induce crystallization. Concentrate the solution further if necessary. 8[4][3]. Isolation: Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization. Filter the resulting solid. 9[4][3]. Washing and Drying: Wash the filter cake with fresh acetonitrile and dry the product under vacuum at up to 50°C until the water content is ≤0.2%.

[4][3]5.2. Analytical Workflow: HPLC-CAD

Quantitative analysis of 1-methylpiperidine-4-carboxylic acid is challenging using standard HPLC-UV methods because the molecule lacks a significant UV chromophore. A[5] robust method involves High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), a universal detection technique that provides a near-uniform response for non-volatile analytes. To achieve sufficient retention on a reversed-phase column, an ion-pairing agent is required.

Sources

A Technical Guide to 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide addresses the origins and preparation of 1-methylpiperidine-4-carboxylic acid hydrochloride. Contrary to inquiries regarding its natural occurrence, extensive literature review confirms this compound is a synthetic molecule. It is not reported as a constituent of any plant, animal, or microbial species. This guide provides a definitive clarification on its synthetic nature and proceeds to offer an in-depth, practical resource for researchers. The primary focus is a detailed exposition of its most common and efficient synthesis via the Eschweiler-Clarke N-methylation of isonipecotic acid. We present a complete, step-by-step experimental protocol, elucidate the reaction mechanism, and provide guidelines for physicochemical and spectroscopic characterization. This document is intended to serve as a comprehensive technical reference for professionals in chemical synthesis, drug discovery, and materials science who utilize this versatile piperidine derivative.

Introduction: Deconstructing the Myth of Natural Occurrence

The piperidine ring system is a foundational structural motif in a vast array of naturally occurring alkaloids.[1][2] These compounds, isolated from sources ranging from black pepper (Piper nigrum) to poison hemlock (Conium maculatum), exhibit a wide spectrum of biological activities.[3] The piperidine scaffold is typically biosynthesized from the amino acid L-lysine.[2]

However, it is crucial to establish that This compound is not a known naturally occurring compound. A thorough search of chemical and biological databases reveals no evidence of its isolation from a natural source. It is correctly classified as a synthetic derivative, leveraging the piperidine core that is prevalent in nature. The interest in this molecule stems from its utility as a versatile building block in the development of novel chemical entities, particularly in pharmaceutical research. Its structure, featuring a tertiary amine and a carboxylic acid, provides two key functional handles for further chemical modification.

This guide, therefore, pivots from an investigation of its non-existent natural origins to a practical, in-depth exploration of its chemical synthesis and characterization, providing researchers with the authoritative and field-proven information necessary for its successful preparation and use in the laboratory.

Synthesis of this compound

The most direct and widely employed method for synthesizing the title compound is the N-methylation of piperidine-4-carboxylic acid (isonipecotic acid). The Eschweiler-Clarke reaction is the classic and most efficient method for this transformation.[4][5][6]

Principle of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formaldehyde and formic acid.[7][8] Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent (hydride donor).[6]

The reaction proceeds via a two-step mechanism within a single pot:

-

Iminium Ion Formation: The secondary amine of isonipecotic acid nucleophilically attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a transient electrophilic iminium ion.

-

Hydride Transfer: Formic acid transfers a hydride ion to the iminium ion, reducing it to the N-methylated tertiary amine. This step is irreversible due to the concurrent loss of carbon dioxide gas.[4]

A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with other methylating agents like methyl iodide.[6]

Synthetic Workflow

The overall process begins with commercially available isonipecotic acid and proceeds through the one-pot methylation reaction, followed by workup and isolation of the final product as its hydrochloride salt.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Eschweiler-Clarke reaction.[1][2]

Materials:

-

Isonipecotic acid (piperidine-4-carboxylic acid)

-

Formaldehyde (37% solution in water)

-

Formic acid (~90%)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetonitrile

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, charge isonipecotic acid (1 equivalent). Add deionized water to form a stirrable slurry.

-

Reagent Addition: To the stirred slurry, add formic acid (approximately 2-3 equivalents) followed by the formaldehyde solution (approximately 2-3 equivalents).

-

Reaction: Heat the reaction mixture to 90-100°C (reflux) and maintain this temperature with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours, evidenced by the cessation of CO₂ evolution.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess water, formic acid, and formaldehyde. The resulting residue is the crude 1-methylpiperidine-4-carboxylic acid.

-

Salt Formation and Purification: Re-dissolve the crude residue in a minimal amount of warm water. Add concentrated hydrochloric acid to adjust the pH to strongly acidic (pH 1-2).

-

Crystallization: Add acetonitrile to the acidic solution while warm until persistent cloudiness is observed. Cool the mixture slowly to room temperature and then in an ice bath to promote crystallization.

-

Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with cold acetonitrile to remove residual impurities.

-

Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.[3]

Reaction Mechanism Visualization

Figure 2: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized product.

Physical and Chemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 71985-80-3 | [9] |

| Molecular Formula | C₇H₁₄ClNO₂ | [9] |

| Molecular Weight | 179.64 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 226-228 °C (decomposes) | [1] |

| Synonyms | 1-Methylisonipecotic acid hydrochloride | [10][11] |

Expected Spectroscopic Data

-

¹H NMR (in D₂O):

-

~3.5-3.7 ppm (m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen (axial H at C2/C6).

-

~3.0-3.2 ppm (m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen (equatorial H at C2/C6).

-

~2.9 ppm (s, 3H): Protons of the N-methyl group.

-

~2.5-2.7 ppm (m, 1H): Proton on the carbon bearing the carboxyl group (H at C4).

-

~2.0-2.3 ppm (m, 4H): Protons on the piperidine ring carbons at C3/C5.

-

The carboxylic acid proton will typically exchange with D₂O and not be visible.

-

-

¹³C NMR (in D₂O):

-

~178-180 ppm: Carboxylic acid carbonyl carbon.

-

~52-54 ppm: Piperidine ring carbons adjacent to the nitrogen (C2/C6).

-

~42-44 ppm: N-methyl carbon.

-

~39-41 ppm: Piperidine ring carbon bearing the carboxyl group (C4).

-

~27-29 ppm: Piperidine ring carbons at C3/C5.

-

Applications in Research and Development

This compound serves primarily as a versatile building block in organic synthesis. Its bifunctional nature allows it to be incorporated into larger, more complex molecules. It is frequently used in the synthesis of:

-

Pharmaceutical Scaffolds: The piperidine ring is a privileged structure in medicinal chemistry. This compound provides a pre-functionalized core for building novel drug candidates.

-

Chemical Probes and Ligands: It can be used to synthesize specific ligands for biological targets, such as receptors and enzymes.

-

Materials Science: The rigid ring structure and functional groups can be exploited in the design of novel polymers and functional materials.

Conclusion

This guide has established that this compound is a synthetic compound, not a natural product. We have provided a comprehensive and practical overview of its synthesis via the robust and reliable Eschweiler-Clarke reaction. The detailed protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers. By delivering both a definitive answer to the question of its origin and a practical guide for its laboratory preparation, this document equips scientists and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important chemical intermediate.

References

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

-

ChemBK. (2024). 1'-methyl-1,4'-bipiperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

- 1. This compound | 71985-80-3 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, 96% [cymitquimica.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 1-Methylpiperidine-4-carboxylic Acid | 68947-43-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-Methylpiperidine-4-carboxylic acid Hydrochloride

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the solubility and stability of 1-methylpiperidine-4-carboxylic acid hydrochloride. As a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount to ensuring drug product quality, efficacy, and safety. This document moves beyond a simple recitation of facts, delving into the causality behind its behavior in various environments and providing actionable protocols for its analysis. The insights and methodologies presented herein are designed to be a self-validating system, grounded in established scientific principles and authoritative guidelines, to empower you in your research and development endeavors.

Core Physicochemical Characteristics

This compound is a white crystalline powder.[1][2] Its molecular structure, featuring a hydrophilic carboxylic acid function and a protonated tertiary amine within a piperidine ring, governs its physicochemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 179.65 g/mol | [1][4] |

| Appearance | White, crystalline powder | [1][2] |

| Melting Point | 225-228 °C (with decomposition) | [4] |

| pKa | Estimated pKa₁ (Carboxylic Acid) ≈ 2-4; Estimated pKa₂ (Tertiary Amine) ≈ 9-11 | Note: Experimental values not found in the public domain. These are estimates based on similar structures. |

The ionic nature of the hydrochloride salt, coupled with the presence of both hydrogen bond donor and acceptor groups, predisposes the molecule to good solubility in polar protic solvents.[4] The melting point, accompanied by decomposition, is indicative of the thermal liability of many amino acid hydrochlorides, likely involving the loss of hydrogen chloride and potential decarboxylation at elevated temperatures.[4]

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is a critical parameter influencing its formulation and bioavailability. Its zwitterionic potential at physiological pH, stemming from the carboxylic acid and tertiary amine moieties, dictates a significant dependence of its solubility on the pH of the medium.

Aqueous and Organic Solvent Solubility

The presence of both a carboxylic acid and a hydrochloride salt of a tertiary amine makes this compound readily soluble in water.[4][5] Polar protic solvents, such as alcohols, are also effective at solvating this molecule due to their ability to engage in hydrogen bonding with both the carboxyl and the protonated amine groups.[4] While specific quantitative solubility data in a range of solvents is not extensively available in the public domain, a qualitative assessment suggests the following trend:

Water > Methanol > Ethanol > Isopropanol > Dichloromethane > Ethyl Acetate

This trend is a direct consequence of the decreasing polarity and hydrogen bonding capacity of the solvents. For non-polar aprotic solvents, solubility is expected to be very low.

pH-Dependent Solubility

The solubility of this compound is intrinsically linked to the pH of the aqueous medium, a direct consequence of its zwitterionic nature. The molecule possesses two ionizable groups: the carboxylic acid and the tertiary amine. The interplay of their respective pKa values will define the net charge of the molecule and, consequently, its solubility at a given pH.

A conceptual representation of the pH-solubility profile is as follows:

-

Low pH (pH < pKa₁): The carboxylic acid is protonated (neutral), and the tertiary amine is protonated (positive charge). The molecule carries a net positive charge, and its solubility is generally high due to the ionic nature of the hydrochloride salt.

-

Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (negative charge), and the tertiary amine remains protonated (positive charge). The molecule exists predominantly as a zwitterion. The solubility in this region can be at its minimum due to the net neutral charge and strong intermolecular electrostatic interactions in the solid state.

-

High pH (pH > pKa₂): The carboxylic acid is deprotonated (negative charge), and the tertiary amine is deprotonated (neutral). The molecule carries a net negative charge, and its solubility is expected to increase again due to its ionic character.

The following diagram illustrates the logical workflow for determining the pH-dependent solubility of this compound.

Workflow for determining pH-dependent solubility.

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products that could impact the safety and efficacy of the final drug product. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[6][7] The International Council on Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[8]

-

Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially promote ring-opening.[5]

-

Thermal Degradation: As previously mentioned, thermal stress can lead to the loss of hydrogen chloride and decarboxylation.[4]

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often through free-radical mechanisms. Saturated heterocyclic amines are generally photostable, but the presence of other functional groups can influence this.[9]

The following diagram illustrates the potential degradation pathways.

Potential degradation pathways.

Protocol for Forced Degradation Studies

The goal of forced degradation studies is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products.[10][11]

3.2.1. Stock Solution Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

3.2.2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. If no significant degradation is observed, increase the acid concentration to 1 M HCl or the temperature to 80°C.[7]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. If no significant degradation is observed, increase the base concentration to 1 M NaOH or the temperature to 80°C.[7]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours. If necessary, the temperature can be increased to accelerate degradation.[10]

-

Thermal Degradation: Expose the solid compound and a solution to 80°C in a controlled oven for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3.2.3. Sample Analysis:

At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and process-related impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development Considerations

Given the polar and zwitterionic nature of the analyte, a reversed-phase HPLC method may require a polar-embedded or polar-endcapped C18 column to achieve adequate retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for highly polar compounds.[12]

4.1.1. Proposed Starting HPLC Conditions (Reversed-Phase):

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

4.1.2. Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion and Future Perspectives

References

-

BIOSYNCE. (2025, August 25). What is the stability of piperidine?[Link]

-

Gharpure, S. J., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(15), 2776. [Link]

-

Chemistry Stack Exchange. (2025, November 4). Stereochemistry of oxidation of N-methylpiperidine. [Link]

-

Hansen, D. B., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 118(40), 9417–9428. [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

-

White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines. [Link]

-

Wiley Online Library. ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. [Link]

-

Singh, S., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

-

ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?[Link]

-

National Center for Biotechnology Information. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 22(16), 8864. [Link]

-

MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Oakwood Chemical. This compound. [Link]

-

MedCrave. Analytical & Pharmaceutical Research. [Link]

-

National Center for Biotechnology Information. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(15), 2776. [Link]

-

PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

-

Pharmaffiliates. 1-Methylpiperidine-4-carboxylic Acid. [Link]

-

ScienceDirect. Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. [Link]

-

J&K Scientific. This compound, 98%. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

- Google Patents. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

-

IntechOpen. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Wikipedia. Piperidine. [Link]

-

PubMed. Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. [Link]

-

PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. This compound, 96% [cymitquimica.com]

- 3. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 71985-80-3 [smolecule.com]

- 5. biosynce.com [biosynce.com]

- 6. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Introduction: A Versatile Building Block in Modern Drug Discovery